molecular formula C22H24N2O3 B3012199 N-{4-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]phenyl}acetamide CAS No. 2035036-93-0

N-{4-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]phenyl}acetamide

Cat. No.: B3012199
CAS No.: 2035036-93-0
M. Wt: 364.445
InChI Key: RNAZYXXOZJZLCE-FMIVXFBMSA-N
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Description

N-{4-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]phenyl}acetamide is a synthetic chalcone-derivative research chemical of significant interest in medicinal chemistry and drug discovery. This compound features a complex molecular architecture that combines an acetamide group, a conjugated enone system (with a confirmed E-configuration at the alkene bond), and a 3-(2-methoxyphenyl)pyrrolidine moiety. Its structure suggests potential as a key intermediate or precursor for the synthesis of biologically active molecules. Chalcone derivatives are extensively investigated for their diverse pharmacological profiles, which may include anti-inflammatory, anticancer, and antimicrobial activities, based on structural similarities to other documented compounds (see, for example, studies on related chalcones ). The presence of the pyrrolidine ring and the methoxyphenyl group indicates that this compound may interact with various enzyme systems or cellular receptors, potentially acting as a protein-binding agent or a signaling pathway modulator. Researchers can utilize this chemical as a core scaffold for developing novel therapeutic agents or as a pharmacological tool for probing biological mechanisms. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

IUPAC Name

N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16(25)23-19-10-7-17(8-11-19)9-12-22(26)24-14-13-18(15-24)20-5-3-4-6-21(20)27-2/h3-12,18H,13-15H2,1-2H3,(H,23,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAZYXXOZJZLCE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]phenyl}acetamide typically involves a multi-step process. One common method is the aldol condensation reaction between an aromatic aldehyde and an aromatic ketone, followed by subsequent functionalization steps . The reaction conditions often include the use of sodium hydroxide as a catalyst and reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Melting Point (°C)
Target Compound : N-{4-[(1E)-3-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]phenyl}acetamide C₂₂H₂₃N₂O₃ 375.44 2-Methoxyphenyl-pyrrolidine, enone Conjugated enone, chiral center Not reported
Analog 1 : N-{4-[(1E)-3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide C₁₇H₁₄ClNO₂ 299.75 4-Chlorophenyl Electron-withdrawing Cl, planar enone Not reported
Analog 2 : 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide C₂₄H₂₄N₈O 440.50 Triazole, pyrimidine-pyridine Heterocyclic diversity, H-bond donors 165–167
Analog 3 : Chromenone-pyrazolo-pyrimidine derivative C₃₁H₂₅F₂N₅O₃ 571.20 Fluorinated aromatics, chromenone High polarity, multiple aromatic rings 302–304

Key Research Findings

Impact of Substituents on Physicochemical Properties
  • Electron-withdrawing vs. The methoxy group in the target compound may enhance solubility via hydrogen bonding, whereas Analog 1’s chloro group lacks this capability.
  • Heterocyclic Modifications: Analog 2’s triazole-pyrimidine system introduces multiple hydrogen-bonding sites, likely improving target binding affinity compared to the target compound’s pyrrolidine . Analog 3’s fluorinated chromenone core contributes to its exceptionally high melting point (302–304°C), indicative of strong π-π stacking and dipole interactions .

Biological Activity

N-{4-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]phenyl}acetamide is a complex organic compound with notable potential in medicinal chemistry, particularly in neuropharmacology. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an acetamide functional group, and multiple aromatic components. These structural characteristics contribute to its reactivity and interaction with biological targets, particularly enzymes involved in neurodegenerative diseases.

Structural Feature Description
Pyrrolidine Ring A five-membered nitrogen-containing heterocycle that may enhance bioactivity.
Acetamide Group Contributes to the compound's solubility and potential interactions with biological systems.
Aromatic Rings Facilitate π-π stacking interactions with target proteins.

Neuropharmacological Potential

Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition suggests a potential role in cognitive enhancement and neuroprotection.

Key Findings:

  • AChE Inhibition: Analogues have shown varying selectivity towards butyrylcholinesterase, indicating their potential in treating cognitive disorders .
  • Molecular Docking Studies: These studies suggest that the compound interacts with both the peripheral anionic site and the catalytic anionic site of AChE, indicating a dual mechanism of action .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the efficacy and mechanisms of action.

Study 1: Acetylcholinesterase Inhibition

A study investigating the structure-activity relationship (SAR) of pyrrolidine-based compounds revealed that modifications to the aromatic rings significantly influenced AChE inhibition. The presence of methoxy groups enhanced the binding affinity to AChE.

Study 2: Antiproliferative Effects

In vitro studies demonstrated that derivatives of this compound exhibited antiproliferative activity against various cancer cell lines, including HeLa and L1210. The IC50 values for these compounds were generally below 10 µM, indicating strong biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include:

  • Formation of the pyrrolidine ring.
  • Introduction of the acetamide group.
  • Coupling with aromatic precursors.

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